ethyl 4-{[(2,5-dimethoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Description
Synthesis Analysis
The synthesis of pyrrole derivatives involves various chemical reactions, including condensation and heterocyclic ring formation. For example, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been synthesized through the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine, characterized by spectroscopic methods (Singh et al., 2013). Such methods offer insights into the synthesis process of similar pyrrole derivatives.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives has been extensively analyzed using spectroscopic techniques and quantum chemical calculations. These analyses provide detailed information on the molecular geometry, vibrational modes, and electronic transitions within the molecule. For instance, Singh et al. (2013) described the structural and spectral analyses of a pyrrole derivative, revealing the compound's strong electrophilic nature and resonance-assisted hydrogen bonding in its dimer form (Singh et al., 2013).
Chemical Reactions and Properties
Pyrrole derivatives undergo various chemical reactions, including oxidation, which significantly impacts their molecular structure and properties. Cirrincione et al. (1987) studied the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, leading to the exclusive isolation of 2-hydroxy-2H-pyrroles, demonstrating the susceptibility of pyrrole derivatives to oxidative transformations (Cirrincione et al., 1987).
Physical Properties Analysis
The physical properties of pyrrole derivatives, such as crystal structure, are crucial for understanding their potential applications. For example, the crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined using X-ray diffraction, providing valuable information on its geometrical configuration and potential for fungicidal and plant growth regulation activities (Minga, 2005).
Chemical Properties Analysis
The chemical properties of pyrrole derivatives, including their reactivity and interaction energies, are essential for predicting their behavior in various chemical environments. Singh et al. (2013) performed a comprehensive analysis of a pyrrole derivative's chemical reactivity, identifying reactive sites within the molecule and investigating its nonlinear optical behavior, indicating potential applications in material science (Singh et al., 2013).
Future Directions
properties
IUPAC Name |
ethyl 4-[(2,5-dimethoxyanilino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-6-24-18(21)17-11(2)14(12(3)20-17)10-19-15-9-13(22-4)7-8-16(15)23-5/h7-9,19-20H,6,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZIGNBQYDMCCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CNC2=C(C=CC(=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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